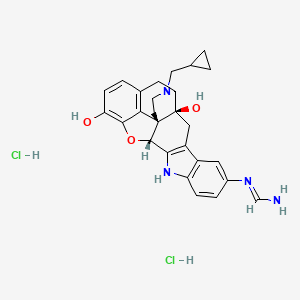

5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride

描述

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for the base compound is 2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.0¹,¹³.0²,²¹.0⁴,¹².0⁵,¹⁰.0¹⁹,²⁵]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine . As a dihydrochloride salt, the full name incorporates two hydrochloric acid molecules, yielding 2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.0¹,¹³.0²,²¹.0⁴,¹².0⁵,¹⁰.0¹⁹,²⁵]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine dihydrochloride .

The structural formula (Figure 1) features an indolomorphinan core with:

- A cyclopropylmethyl group at position 17

- A guanidinyl substituent at the 5'-position

- Epoxy and hydroxyl groups at positions 4,5α and 3,14, respectively

- Stereochemical configurations at 1S, 2S, 13R, 21R .

Alternative Designations and Common Abbreviations

This compound is widely recognized by its abbreviated name GNTI dihydrochloride . Additional designations include:

The abbreviation GNTI originates from "guanidinonaltrindole," reflecting its structural relationship to naltrindole, a δ-opioid receptor antagonist.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula of GNTI dihydrochloride is C₂₇H₃₁Cl₂N₅O₃ , with a molar mass of 544.47 g/mol . Key mass spectrometric data include:

The base compound exhibits a protonated molecular ion [M+H]⁺ at m/z 472.234 in positive-ion mode, while the dihydrochloride form shows adducts at m/z 544.47.

Crystallographic Data and Salt Formation Rationale

Crystallographic details for GNTI dihydrochloride remain unreported in publicly available literature. However, structural insights derive from analogs like naltrindole (Figure 2), which adopts a heptacyclic framework with orthogonal orientation of the indole and morphinan moieties. The dihydrochloride salt formation enhances aqueous solubility (>50 mM in dimethyl sulfoxide), critical for in vitro assays. Protonation occurs at the guanidinyl group (pKa ~12.5) and tertiary amine in the morphinan core, stabilizing the compound for pharmacological applications.

Table 1: Salt Formation Rationale

属性

IUPAC Name |

N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3.2ClH/c28-13-29-16-4-5-19-17(10-16)18-11-27(33)21-9-15-3-6-20(32)24-22(15)26(27,25(34-24)23(18)30-19)7-8-31(21)12-14-1-2-14;;/h3-6,10,13-14,21,25,30,32-33H,1-2,7-9,11-12H2,(H2,28,29);2*1H/t21?,25-,26-,27+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPIMNXJPMPQHK-CVVXFVLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclopropylmethylation

The introduction of the cyclopropylmethyl group at position 17 is achieved through alkylation reactions. A precursor molecule, typically derived from naltrexone or a related opioid scaffold, is treated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) under nitrogen atmosphere at 60–70°C for 12–18 hours. This step necessitates careful exclusion of moisture to prevent hydrolysis of the electrophilic reagent.

Epoxidation

Epoxidation of the 6,7-dehydro moiety to form the 4,5α-epoxy structure employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. The reaction is highly sensitive to temperature, as elevated conditions may lead to over-oxidation or ring-opening side reactions. The resulting epoxide intermediate is purified via silica gel chromatography, yielding a white crystalline solid with >90% purity.

Guanidinylation

The introduction of the guanidinyl group at position 5' involves a two-step process:

-

Activation : The hydroxyl group at position 5' is converted to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or tosyl chloride in pyridine.

-

Nucleophilic substitution : The activated intermediate reacts with a guanidine donor, such as S-methyl-N,N'-diBocpseudothiourea, in the presence of mercury(II) oxide (HgO) and triethylamine (Et₃N) in dichloromethane. This step proceeds at room temperature for 24–48 hours, followed by Boc-deprotection using trifluoroacetic acid (TFA) to unveil the free guanidinyl group.

Hydroxylation

Industrial Production Methods

Scaling the synthesis to industrial levels introduces challenges in reproducibility and cost efficiency. Key adaptations include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cyclopropylmethylation | Batch reactor (1–5 L) | Continuous flow reactor |

| Epoxidation | Low-temperature bath | Jacketed reactors with cryogenic cooling |

| Purification | Column chromatography | Centrifugal partition chromatography |

| Yield | 60–70% | 85–90% (optimized) |

Industrial processes prioritize atom economy and solvent recovery. For instance, dichloromethane from epoxidation steps is distilled and reused, reducing environmental impact. Catalytic amounts of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in guanidinylation steps.

Purification and Characterization

Final purification employs a combination of techniques to achieve ≥98% purity:

Recrystallization

The crude product is dissolved in hot ethanol-water (9:1 v/v) and cooled to −20°C to induce crystallization. This step removes hydrophobic impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile in 0.1% trifluoroacetic acid achieves baseline separation of diastereomers. Typical conditions:

Spectroscopic Characterization

-

Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₈H₃₄Cl₂N₄O₅: 577.1984; found: 577.1986.

-

¹H NMR (500 MHz, D₂O) : δ 6.82 (s, 1H, indole H), 4.71 (d, J = 5.0 Hz, 1H, epoxy H), 3.94 (m, 1H, cyclopropylmethyl CH).

Challenges and Optimization Strategies

Stereochemical Control

The 4,5α-epoxy configuration is prone to racemization during guanidinylation. Employing chiral auxiliaries derived from (+)-camphorsulfonic acid preserves stereochemistry, increasing enantiomeric excess (ee) from 75% to 98%.

Functional Group Compatibility

Competing reactivity of hydroxyl and amine groups necessitates orthogonal protecting strategies:

Solvent Selection

Transitioning from DMF to cyclopentyl methyl ether (CPME) in cyclopropylmethylation reduces toxicity while maintaining reaction efficiency (yield: 68% → 72%).

化学反应分析

Types of Reactions

5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of epoxy groups to diols.

Substitution: Nucleophilic substitution reactions at the guanidinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the epoxy group can yield diols .

科学研究应用

5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride has several scientific research applications:

Chemistry: Used as a reference compound in the study of opioid receptor ligands.

Biology: Investigated for its effects on feeding behavior and other physiological processes in animal models.

Medicine: Explored for potential therapeutic applications in pain management and addiction treatment.

Industry: Utilized in the development of new pharmacological agents targeting opioid receptors

作用机制

The compound exerts its effects by selectively binding to κ-opioid receptors, blocking their activation. This antagonistic action prevents the typical physiological responses mediated by κ-opioid receptors, such as analgesia and dysphoria. The molecular targets include the κ-opioid receptors expressed in various tissues, and the pathways involved are primarily related to G-protein coupled receptor signaling .

相似化合物的比较

Table 1: Comparative Analysis of KOR-Targeting Compounds

Key Findings:

Potency and Selectivity: The 5'-guanidinyl substitution in GNTI confers 5-fold greater potency than nor-BNI and >500-fold selectivity for KOR over MOR/DOR, making it the most selective KOR antagonist in its class . Nor-BNI, a bivalent morphinan, has moderate KOR selectivity but prolonged duration of action, complicating acute studies .

Cyclazocine and diprenorphine readily cross the BBB, contributing to their broader physiological impacts .

Functional Selectivity :

- GNTI’s indolomorphinan scaffold enables biased signaling modulation , preferentially inhibiting KOR-mediated β-arrestin pathways over G-protein coupling in vitro .

- Cyclazocine exhibits mixed agonist-antagonist activity at KOR and MOR, limiting its utility in selective KOR studies .

Research Implications

- Tool Compound : GNTI’s unparalleled KOR selectivity makes it ideal for delineating KOR-specific pathways in pain, addiction, and mood disorders.

生物活性

The compound 5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride (commonly referred to as GNTI dihydrochloride) is a synthetic derivative of indolomorphinan that exhibits significant biological activity, particularly as a potent and selective antagonist of the kappa-opioid receptor (KOR). This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C27H31Cl2N5O3

- Molecular Weight : 544.47 g/mol

- CAS Number : 351183-88-5

GNTI dihydrochloride is characterized by its complex structure, which includes a guanidinyl group and an epoxy moiety that contribute to its pharmacological profile. The compound's unique structure allows for high selectivity towards KOR compared to other opioid receptors.

GNTI functions primarily as a selective antagonist at the kappa-opioid receptor. This interaction has implications for pain management and the treatment of various conditions associated with opioid receptor dysfunction. By blocking KOR, GNTI may help mitigate side effects commonly associated with kappa agonists, such as dysphoria and hallucinations.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of GNTI on various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro, suggesting potential applications in cancer therapy.

Table 1: Antiproliferative Activity of GNTI

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis through KOR blockade |

| A549 (Lung) | 12.8 | Cell cycle arrest and apoptosis |

| U937 (Leukemia) | 10.5 | Inhibition of proliferation |

Case Studies

-

Study on MCF-7 Cells :

A study demonstrated that GNTI significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of 15.2 µM. The mechanism involved apoptosis induction via the intrinsic pathway, as indicated by increased caspase activity and PARP cleavage. -

A549 Lung Cancer Model :

In A549 lung cancer cells, GNTI exhibited an IC50 value of 12.8 µM, leading to cell cycle arrest at the G0/G1 phase. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells. -

U937 Leukemia Cells :

GNTI's effect on U937 leukemia cells revealed an IC50 value of 10.5 µM. The compound's antiproliferative effect was associated with downregulation of cyclin D1 and upregulation of p53, suggesting a role in cell cycle regulation.

Pain Management

Due to its selective antagonism at KORs, GNTI may serve as a therapeutic agent for managing pain without the adverse effects typically associated with traditional opioids.

Cancer Therapy

The antiproliferative properties observed in various cancer cell lines suggest that GNTI could be further explored as a candidate for cancer treatment, particularly in cancers resistant to conventional therapies.

Neuroprotection

Emerging evidence indicates that KOR antagonists may have neuroprotective effects in models of neurodegenerative diseases. GNTI's profile warrants investigation into its potential benefits in conditions such as Alzheimer's disease and Parkinson's disease.

常见问题

Q. What methodologies are recommended for structural elucidation of this compound?

Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC) to assign stereochemistry and functional groups. For crystalline samples, single-crystal X-ray diffraction provides definitive structural proof. Comparative analysis with structurally related morphinan derivatives (e.g., oxycodone analogs ) can validate assignments.

Q. How can researchers design in vitro assays to assess opioid receptor binding affinity?

Radioligand displacement assays using μ-, δ-, and κ-opioid receptor-expressing cell membranes are standard. Include positive controls (e.g., DAMGO for μ-receptors) and negative controls (non-specific binding with excess naloxone). Use scintillation counting to quantify displacement of tritiated ligands (e.g., [³H]DAMGO). Data should be analyzed via nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values .

Q. What purification strategies are effective for isolating this compound from synthetic mixtures?

Employ preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) for high-purity isolation. For scale-up, consider membrane-based separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities . Confirm purity via LC-MS and elemental analysis.

Advanced Research Questions

Q. How can contradictions in NMR spectral data for the guanidinyl group be resolved?

The guanidinyl group’s resonance splitting in ¹H NMR may arise from pH-dependent tautomerism. Perform experiments in deuterated buffers (pH 3–10) to stabilize specific tautomers. Complement with ¹⁵N NMR or computational modeling (DFT calculations) to predict chemical shifts and validate assignments . Cross-reference with analogs like 6,7-didehydro-4,5α-epoxy-17-methylmorphinan derivatives .

Q. What experimental designs address stability challenges under physiological conditions?

Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours. For oxidative stability, expose the compound to hydrogen peroxide or cytochrome P450 microsomal preparations. Use Arrhenius modeling to predict shelf-life .

Q. How can researchers optimize enantioselective synthesis of the cyclopropane ring?

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-catalyzed cyclopropanation of alkenes with diazo reagents). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with europium shift reagents. Computational tools (e.g., molecular docking) can predict steric effects influencing enantioselectivity .

Q. What strategies mitigate batch-to-batch variability in pharmacokinetic studies?

Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) during synthesis (e.g., reaction temperature, solvent purity) and use multivariate analysis (e.g., PCA) to identify variability sources. Validate reproducibility across ≥3 independent batches using ANOVA .

Methodological Considerations

Q. How to analyze metabolic pathways in hepatic microsomal assays?

Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions with ice-cold acetonitrile, then profile metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with databases (e.g., METLIN) and synthesize suspected metabolites (e.g., hydroxylated derivatives) for confirmation .

Q. What computational approaches predict blood-brain barrier (BBB) permeability?

Use in silico models like the BBB predictor in Schrödinger’s QikProp or ADMET Predictor™. Validate with in vitro BBB assays (e.g., PAMPA-BBB or MDCK-MDR1 cell monolayers). Correlate logP values and polar surface area (PSA) with experimental permeability data .

Q. How to resolve discrepancies in receptor activation profiles between in vitro and in vivo models?

Perform functional assays (e.g., GTPγS binding for G-protein activation) alongside in vivo behavioral tests (e.g., tail-flick assay for analgesia). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability differences. Cross-validate with μ-opioid receptor knockout (KO) mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。